Fructose-L-tryptophan
Description
Fructose-tryptophan is a conjugate of the monosaccharide fructose and the amino acid tryptophan, existing as a mixture of diastereomers due to stereochemical variations at chiral centers. These diastereomers arise during synthesis via non-stereoselective reactions, leading to compounds with distinct spatial arrangements but identical molecular formulas . The mixture is typically characterized by techniques such as NMR, HPLC, and computational modeling to resolve stereochemical ambiguities .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHOCXJFBBOAY-LCGIIJARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280884 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25020-15-9 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(N-Tryptophan)-1-deoxyfructose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Fructose-tryptophan (a mixture of diastereomers) is a compound formed from the reaction between fructose and tryptophan, an essential amino acid. This compound has garnered attention due to its potential biological activities, particularly in relation to metabolic processes and neurological health. This article delves into the biological activity of fructose-tryptophan, exploring its effects on metabolism, neurochemistry, and implications for health conditions such as depression and fibromyalgia.
Metabolic Implications
Fructose malabsorption has been linked to decreased plasma levels of tryptophan. A study involving adults with gastrointestinal discomfort showed that those with fructose malabsorption had significantly lower plasma tryptophan concentrations compared to those with normal absorption. This was associated with higher scores on depression inventories, suggesting a link between fructose metabolism and mood disorders .
The mechanism underlying this relationship appears to involve the competition between fructose and tryptophan for absorption in the gut. Non-absorbed fructose can lead to microbiota dysbiosis, further impairing the absorption of tryptophan and other essential nutrients, creating a vicious cycle that exacerbates symptoms related to low serotonin levels .
Neurochemical Effects
Tryptophan is a precursor to serotonin (5-hydroxytryptamine), a neurotransmitter crucial for mood regulation. The presence of high levels of fructose can interfere with tryptophan's conversion into serotonin. Specifically, increased intestinal fructose concentration may hinder the metabolism of tryptophan through the kynurenine pathway, which diverts tryptophan away from serotonin synthesis .
In patients suffering from conditions such as fibromyalgia syndrome (FMS), low levels of serotonin due to impaired tryptophan metabolism can trigger or worsen symptoms. A metabolic approach focusing on reducing dietary fructose has been suggested as a potential therapeutic strategy for managing FMS symptoms by enhancing serotonin synthesis through improved tryptophan absorption .
Study 1: Fructose Malabsorption and Depression
A study conducted with 50 adults demonstrated that 70% were classified as fructose malabsorbers. These individuals exhibited significantly lower plasma tryptophan levels and higher depression scores compared to those who absorbed fructose normally. This finding highlights the potential role of dietary management in addressing mood disorders related to metabolic dysfunctions .
Study 2: Fructose Exposure and Amino Acid Metabolism
Research involving a population-based study indicated that exposure to fructose significantly altered amino acid metabolism. The study found changes in metabolic gene expression related to amino acids in individuals exposed to high levels of fructose, suggesting that dietary fructose can have profound effects on overall amino acid homeostasis, including that of tryptophan .
Data Table: Summary of Findings on Fructose-Tryptophan Activity
Scientific Research Applications
Biochemical Interactions
Fructose and tryptophan interact significantly within the human body, influencing metabolic pathways and neurotransmitter synthesis. Tryptophan is an essential amino acid that serves as a precursor for serotonin, a neurotransmitter crucial for mood regulation. However, the presence of fructose can hinder tryptophan absorption in the gut, leading to decreased serotonin levels. This relationship is particularly relevant in conditions like fibromyalgia syndrome (FMS), where low serotonin levels are implicated in symptom severity .
Table 1: Effects of Fructose on Tryptophan Absorption
| Parameter | Control Group | Fructose Group | p-value |
|---|---|---|---|
| Tryptophan (µg/mL) | 25.5 | 18.4 | 0.003* |
| 5-Hydroxytryptophan (µg/mL) | 120 | 82.0 | 0.002* |
| Histamine (µg/mL) | 5.00 | 16.0 | <0.001* |
Significant results highlighted (p < 0.05) .
Dietary Interventions
Research indicates that dietary modifications can mitigate the adverse effects of fructose on tryptophan absorption. A fructose-restricted diet may enhance tryptophan bioavailability, thereby improving serotonin synthesis and potentially alleviating symptoms associated with mood disorders and FMS .
- Dietary Recommendations :
- Avoid high-fructose foods.
- Increase intake of tryptophan-rich foods (e.g., turkey, nuts).
Clinical Case Studies
Several studies have documented improvements in psychological symptoms following dietary changes aimed at reducing fructose intake:
- A study involving patients with FMS noted that adhering to a low-fructose diet resulted in significant reductions in both physical and psychological symptoms .
- Another investigation highlighted that individuals with fructose malabsorption experienced relief from depressive symptoms when following a tailored diet .
Microbiome Interactions
The interplay between fructose, tryptophan, and gut microbiota is an emerging area of research. Fermentable fibers can influence microbial metabolism of tryptophan, leading to the production of beneficial metabolites like indole propionic acid (IPA). These metabolites may have protective effects against inflammation and promote gut health .
Table 2: Impact of Dietary Fibers on Tryptophan Metabolism
| Fiber Type | Microbial Effect | Tryptophan Metabolites Produced |
|---|---|---|
| Fermentable Fiber | Increases beneficial bacteria | IPA, Indole Lactate (ILA) |
| Non-Fermentable | Minimal impact on microbiota | Limited production |
Future Directions and Research Needs
Further research is necessary to elucidate the full scope of fructose-tryptophan interactions and their implications for health:
- Longitudinal studies to assess the long-term effects of dietary interventions.
- Exploration of specific diastereomers' roles in metabolic pathways.
- Investigations into how different populations respond to fructose-tryptophan mixtures.
Comparison with Similar Compounds
Separation Techniques :
- HPLC : Used to resolve diastereomers of synthetic danicalipin A and orciprenaline, achieving baseline separation with chiral stationary phases .
- Crystallization : Less effective for fructose conjugates due to similar physical properties of diastereomers .
2.3 Spectroscopic and Computational Characterization
Fructose-Tryptophan Specifics: While direct data are lacking, analogous studies on adrenosterone diastereomers used computed 1H-NMR spectra to differentiate configurations .
Implications for Fructose-Tryptophan :
- The tryptophan indole group may confer unique interactions with biological targets (e.g., serotonin receptors or glycation pathways).
- Diastereomeric mixtures could exhibit averaged or synergistic effects in metabolic studies, unlike single-isomer analogues .
2.5 Challenges in Stereochemical Assignment
Conflicting assignments of absolute configuration are common in diastereomer studies:
- dSp Diastereomers: Grenoble and NYU groups reported opposite configurations using NOESY-NMR and ECD/TD-DFT, respectively .
- Fructose-Tryptophan : Similar challenges may arise without pure diastereomer standards or advanced computational modeling .
Preparation Methods
High-Performance Liquid Chromatography (HPLC)
HPLC-fluorescence with excitation/emission at 280/340 nm resolves diastereomers 1a , 1b , 2 , and 3 within 15 minutes. Calibration curves using external standards (e.g., 1-ethyl-β-carboline) enable quantification, with detection limits of 0.1 μM.
Mass Spectrometry (MS)
HPLC-MS analyses confirm structures via [M+H]+ ions:
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, D₂O) identifies stereochemistry: 1a and 1b show distinct coupling constants (J = 8.5 Hz vs. 7.2 Hz) for the anomeric proton, confirming diastereomerism.
Mechanistic Pathways and Intermediate Formation
The reaction mechanism involves:
-
Formation of 3-deoxyglucosone : Fructose dehydrates under acid to yield this reactive α-dicarbonyl intermediate.
-
Condensation with tryptophan : 3-Deoxyglucosone reacts with tryptophan’s amine group, forming a Schiff base that cyclizes into 3,4-dihydro-β-carboline-3-carboxylic acid.
-
Oxidation and aromatization : Oxidants like horseradish peroxidase (HRP) or heat (110°C) convert dihydro intermediates into aromatic β-carbolines, followed by dehydration to form the furan ring in 2 and 3 .
Applications and Research Implications
While fructose-tryptophan diastereomers lack MAO inhibition or DNA intercalation activity, their formation in processed foods (e.g., tomato juice, raisins) highlights their relevance in food chemistry . Future research may explore their role as biomarkers for thermal processing or investigate synthetic analogs for bioactive properties.
Q & A
Basic: What analytical methods are recommended for characterizing the diastereomeric composition of fructose-tryptophan mixtures?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are primary methods.
- NMR : Use - and -NMR to identify stereochemical configurations by analyzing coupling constants and chemical shifts unique to each diastereomer .
- HPLC with chiral columns : Optimize mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid) to resolve diastereomers based on retention time differences .
- Mass Spectrometry (MS) : Pair with HPLC (LC-MS) to confirm molecular weights (e.g., CHNO, MW 293.3 g/mol) and fragmentation patterns .
Basic: How can researchers synthesize fructose-tryptophan diastereomers for controlled studies?
Methodological Answer:
Use Maillard reaction protocols under controlled conditions:
- Reactants : Equimolar D-fructose and L-tryptophan in aqueous buffer (pH 7–9).
- Temperature : 60–80°C to balance reaction rate and avoid degradation.
- Purification : Employ ion-exchange chromatography to isolate products, followed by lyophilization .
- Characterization : Validate purity via HPLC and compare retention times with commercial standards (e.g., TRC F792580) .
Advanced: How can membrane separation technologies improve the resolution of fructose-tryptophan diastereomers?
Methodological Answer:
Leverage membrane-based chiral separation techniques:
- Nanofiltration membranes : Select membranes with pore sizes <2 nm and surface functionalization (e.g., cyclodextrins) to exploit stereoselective interactions .
- Simulated Moving Bed (SMB) Chromatography : Optimize flow rates and column packing to enhance throughput for large-scale separations .
- Validation : Cross-validate resolved fractions using circular dichroism (CD) spectroscopy to confirm enantiomeric excess .
Advanced: How do fructose-tryptophan diastereomers interact with gut microbiota, and what experimental models are suitable for studying this?
Methodological Answer:
- In vitro models : Use human fecal microbiota cultures in anaerobic chambers. Monitor tryptophan metabolism via LC-MS to quantify metabolites like indole derivatives and kynurenine .
- Animal studies : Administer fructose-tryptophan to germ-free mice colonized with defined microbiota. Track plasma tryptophan levels and inflammatory markers (e.g., IL-6) using ELISA .
- Metabolomics : Apply untargeted LC-MS/MS to identify diastereomer-specific microbial transformation products .
Advanced: How can conflicting data on fructose-tryptophan’s metabolic effects be resolved?
Methodological Answer:
Address contradictions through:
- Dose-response studies : Systematically vary diastereomer ratios (e.g., 1:1 vs. 3:1 fructose:tryptophan) to identify threshold effects .
- Isomer-specific assays : Compare individual diastereomers (isolated via HPLC) in cell cultures (e.g., Caco-2 for intestinal uptake studies) .
- Meta-analysis : Aggregate data from studies using standardized protocols (e.g., consistent pH/temperature in assays) to reduce variability .
Basic: What storage conditions ensure the stability of fructose-tryptophan diastereomers?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent Maillard reaction progression .
- Lyophilization : Freeze-dry samples to reduce hydrolytic degradation; reconstitute in deionized water before use .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free tryptophan or fructose) .
Advanced: How can theoretical frameworks guide research on fructose-tryptophan’s biological roles?
Methodological Answer:
- Link to metabolic theory : Frame hypotheses around the "gut-brain axis" to study diastereomer effects on serotonin synthesis (e.g., via tryptophan hydroxylase activity) .
- Molecular dynamics simulations : Model diastereomer-receptor interactions (e.g., with T1R3 sweet taste receptors) to predict binding affinities .
- Ethical alignment : Ensure animal/human studies comply with FINER criteria (Feasible, Novel, Ethical, Relevant) for translational relevance .
Advanced: What statistical approaches are optimal for analyzing dose-dependent effects of fructose-tryptophan diastereomers?
Methodological Answer:
- Multivariate ANOVA : Test interactions between diastereomer ratios and biological outcomes (e.g., enzyme activity).
- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomics datasets to identify key diastereomer-associated biomarkers .
- Bayesian modeling : Quantify uncertainty in small-sample studies (e.g., rare diastereomer effects) .
Basic: How can researchers verify the purity of synthesized fructose-tryptophan diastereomers?
Methodological Answer:
- Melting point analysis : Compare observed melting ranges with literature values (e.g., 25020-15-9 for TRC F792580) .
- Elemental analysis : Validate %C, %H, %N against theoretical values (CHNO) .
- TLC with UV detection : Use silica gel plates and ninhydrin staining to detect residual amino acids .
Advanced: How to design a study investigating fructose-tryptophan’s role in oxidative stress pathways?
Methodological Answer:
- Cell models : Treat HepG2 cells with diastereomers and induce oxidative stress (e.g., HO). Measure glutathione (GSH) levels via fluorometric assays .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) with flow cytometry to quantify reactive oxygen species .
- Transcriptomics : Apply RNA-seq to identify Nrf2 pathway activation linked to diastereomer-specific antioxidant responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
